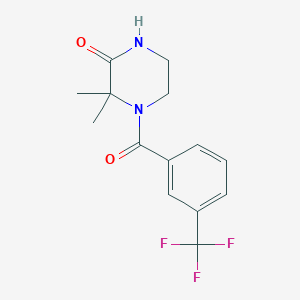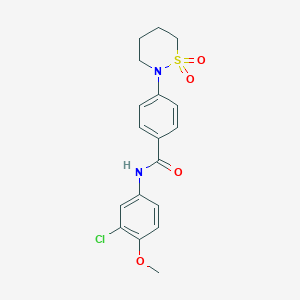
5-Bromo-4-chlorothiophène-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-bromo-4-chlorothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4BrClO2S . It has a molecular weight of 255.52 . This compound is used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-4-chlorothiophene-2-carboxylate” can be represented by the SMILES notation: O=C(OC)C1=CC(Cl)=C(Br)S1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“Methyl 5-bromo-4-chlorothiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Mécanisme D'action
Target of Action
The primary targets of Methyl 5-bromo-4-chlorothiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is known that the bromine and chlorine atoms in the compound could potentially interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
It is predicted to have high gi absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor .
Result of Action
The molecular and cellular effects of Methyl 5-bromo-4-chlorothiophene-2-carboxylate’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-4-chlorothiophene-2-carboxylate. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . These conditions help maintain the stability of the compound and may influence its efficacy .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-bromo-4-chlorothiophene-2-carboxylate is a useful building block for the synthesis of various compounds. It is relatively easy to synthesize and purify. However, it can be expensive and may not be readily available in some areas. Additionally, its effects on the body are not well understood, and further studies are needed to fully understand its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the use of methyl 5-bromo-4-chlorothiophene-2-carboxylate in scientific research. One potential direction is the synthesis of new anti-cancer agents and anti-inflammatory agents. Another direction is the synthesis of new herbicides and insecticides with improved efficacy and safety profiles. Additionally, the use of methyl 5-bromo-4-chlorothiophene-2-carboxylate in the synthesis of new materials with improved properties is an area of active research. Further studies are needed to fully understand the potential of this compound in various fields of research.
Conclusion:
Methyl 5-bromo-4-chlorothiophene-2-carboxylate is a useful building block for the synthesis of various compounds. It has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. However, further studies are needed to fully understand its effects on the body and its potential as a therapeutic agent. The use of methyl 5-bromo-4-chlorothiophene-2-carboxylate in the synthesis of new materials and agrochemicals is an area of active research, and further studies are needed to fully understand its potential in these fields.
Méthodes De Synthèse
Methyl 5-bromo-4-chlorothiophene-2-carboxylate can be synthesized by reacting 5-bromo-4-chlorothiophene-2-carboxylic acid with methanol and an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
1. Synthèse de polymères conjugués à base de thiophène régioréguliers Le 5-Bromo-4-chlorothiophène-2-carboxylate de méthyle est utilisé dans la synthèse de polymères conjugués à base de thiophène régioréguliers . Ces polymères présentent des propriétés optiques et conductrices exceptionnelles, ce qui en fait un centre d'attention pour les applications électroniques . La synthèse implique des systèmes catalytiques à base de nickel et de palladium .
Applications électroniques et optoélectroniques
Les polymères conjugués à base de thiophène synthétisés sont utilisés dans les dispositifs électroniques et optoélectroniques . Les polymères présentent des propriétés fascinantes telles que des propriétés électroniques, optoélectroniques, de chimosensibilité, de cristaux liquides et une conductivité élevée .
Protocole de polymérisation par arylation directe (DArP)
Le protocole DArP est utilisé pour synthétiser des polymères avec un poids moléculaire contrôlé, un faible indice de polydispersité, une régiorégularité élevée et des propriétés optoélectroniques ajustables . Cette méthode est économique et écologique car elle évite la nécessité de synthétiser l'acide/ester diboronique d'arylène et les arylènes distannylés en utilisant des précurseurs toxiques .
Réduction électrochimique
Le this compound peut être réduit électrochimiquement à une cathode de carbone dans le diméthylformamide contenant du perchlorate de tétraméthylammonium .
Synthèse du monomère de 1,4-bis(5-chlorothiophène)-buta-1,3-diyne
Ce composé est utilisé dans la synthèse du monomère de 1,4-bis(5-chlorothiophène)-buta-1,3-diyne .
Synthèse du 5-Chloro-2-[(triméthylsilyl)-éthynyl]thiophène
Le this compound est également utilisé dans la synthèse du 5-chloro-2-[(triméthylsilyl)-éthynyl]thiophène .
Safety and Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
methyl 5-bromo-4-chlorothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVUUBLIWLTTFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

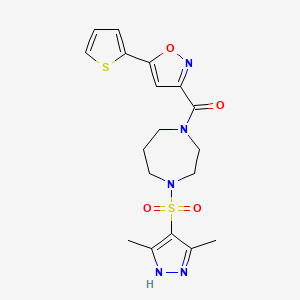
![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)
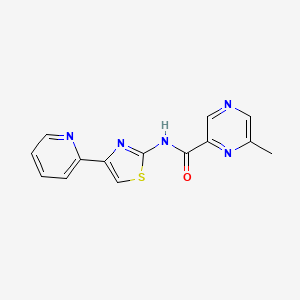
![Ethyl 4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2382595.png)
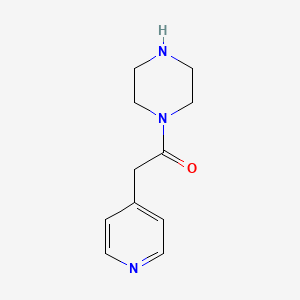
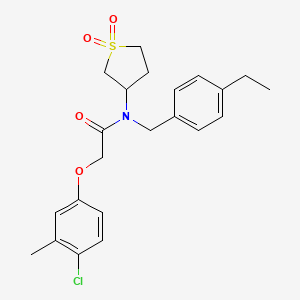
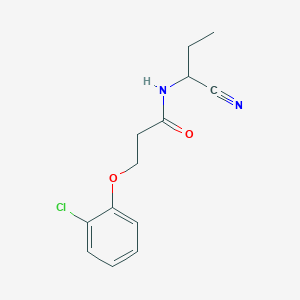
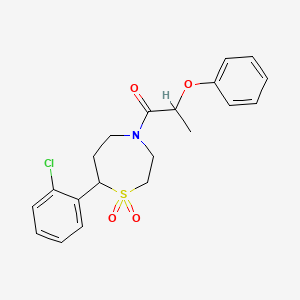

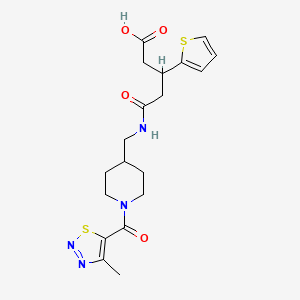
![ethyl 4-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2382603.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone](/img/structure/B2382604.png)
